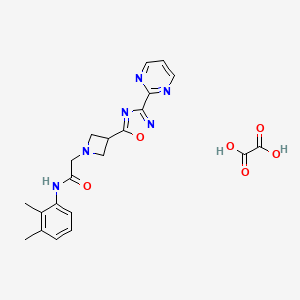

N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H22N6O6 and its molecular weight is 454.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring and an oxadiazole moiety. Its molecular formula is C20H24N4O3 and it has a molecular weight of approximately 372.43 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .

Case Study:

A study evaluated the anticancer potential of various 1,3,4-oxadiazole derivatives against human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective growth inhibition .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The presence of electron-withdrawing groups on the aromatic rings can enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that modifications to the oxadiazole ring can lead to improved antimicrobial activity .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of thymidylate synthase, HDAC | |

| Antimicrobial | Disruption of bacterial cell walls | |

| Antioxidant | Scavenging free radicals |

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the substituents on the pyrimidine and oxadiazole rings can significantly impact biological activity. For instance:

- Electron-Donating Groups: Presence at specific positions can enhance anticancer and antioxidant activities.

- Electron-Withdrawing Groups: These groups have been shown to increase antimicrobial potential against various pathogens .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition: Targeting specific enzymes involved in DNA synthesis and repair.

- Cell Cycle Arrest: Inducing apoptosis in cancer cells through various signaling pathways.

- Antioxidant Activity: Neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity :

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to N-(2,3-dimethylphenyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have been synthesized and tested for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition :

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may target kinases that are crucial for tumor growth and survival. The structure of the compound allows it to interact effectively with active sites of these enzymes, thereby blocking their activity and reducing cancer cell viability .

Pharmacological Insights

Antimicrobial Properties :

Some studies have suggested that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. The presence of the pyrimidine and oxadiazole rings contributes to the compound's ability to disrupt microbial cell function, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects :

Recent research has explored the neuroprotective properties of compounds similar to this compound. These compounds may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases .

Case Studies and Research Findings

化学反应分析

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety typically forms via cyclization reactions. A common method involves condensation of a nitrile oxide with a β-keto amide, followed by acid-catalyzed cyclization. For example, reacting a pyrimidine-substituted nitrile oxide with a β-keto amide precursor could yield the oxadiazole intermediate.

Azetidine Ring Construction

The azetidine (four-membered amine ring) is often synthesized through ring-closing metathesis or β-lactam formation. In related compounds, azetidine derivatives are prepared via cycloaddition or nucleophilic substitution, using reagents like chloroacetyl chloride or azide precursors .

Acetamide Functionalization

The acetamide group is typically introduced via amidation. For example, coupling a carboxylic acid intermediate with 2,3-dimethylphenylamine using activating agents like HATU or EDCl would form the amide bond .

| Reaction Type | Key Reagents | Step Purpose |

|---|---|---|

| Oxadiazole cyclization | Pyrimidine-substituted nitrile oxide, β-keto amide | Form heterocyclic core |

| Azetidine ring formation | Chloroacetyl chloride, sodium azide | Construct azetidine moiety |

| Amidation | 2,3-dimethylphenylamine, HATU/EDCl | Attach acetamide group |

Pyrimidine Substitution

The pyrimidine ring undergoes substitution at the 2-position, likely via nucleophilic aromatic substitution. This step may require directing groups (e.g., nitro groups) or activating conditions (e.g., palladium-catalyzed coupling) .

Oxadiazole Functionalization

The oxadiazole ring may participate in electrophilic substitution or cross-coupling reactions. For example, Suzuki or Buchwald-Hartwig coupling could install additional substituents if required.

Azetidine Alkylation

The azetidine nitrogen may undergo alkylation or acylation. In related syntheses, this is achieved via SN2 reactions with alkyl halides or alkylation reagents .

Pyrimidine-2-carbonitrile Oxide

This precursor enables oxadiazole formation through cycloaddition. Its synthesis involves oxidation of a β-keto amide to a nitrile oxide.

Azetidine-1-yl Acetamide

This intermediate serves as the scaffold for subsequent substitutions. It may be prepared via β-lactam ring-opening or nucleophilic substitution .

2,3-Dimethylphenylamine

This amine is used in the final amidation step. Its synthesis typically involves nitration/reduction of 2,3-dimethylphenol .

Reaction Conditions and Optimization

| Parameter | Typical Range | Impact |

|---|---|---|

| Solvent | DMF, THF, dichloromethane | Solubility and reaction rate |

| Temperature | 0–100°C | Controls reaction selectivity |

| Reaction Time | Hours to days | Affects yield and purity |

Spectroscopic Methods

-

NMR : Used to confirm proton environments, particularly for the azetidine and oxadiazole rings .

-

LC-MS : Validates molecular weight (e.g., ~368 g/mol for analogous oxalate salts).

-

IR : Identifies functional groups like amides (amide I/II bands) .

Chromatographic Analysis

-

HPLC : Assesses purity and isolates the oxalate salt form

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2.C2H2O4/c1-12-5-3-6-15(13(12)2)22-16(26)11-25-9-14(10-25)19-23-18(24-27-19)17-20-7-4-8-21-17;3-1(4)2(5)6/h3-8,14H,9-11H2,1-2H3,(H,22,26);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSNWNNXMKOEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。